molecular formula C8H14N4 B13342923 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine

Cat. No.: B13342923
M. Wt: 166.22 g/mol
InChI Key: CLPLMWLMIGUQJF-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine is a compound that features a triazole ring fused with a piperidine ring The triazole ring is a five-membered ring containing three nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods are designed to be environmentally benign and highly selective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with different substituents .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The triazole ring’s nitrogen atoms play a crucial role in these interactions, forming hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Uniqueness: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine is unique due to its specific combination of a triazole and piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

3-(1-methyltriazol-4-yl)piperidine

InChI

InChI=1S/C8H14N4/c1-12-6-8(10-11-12)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3

InChI Key

CLPLMWLMIGUQJF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2CCCNC2

Origin of Product

United States

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